Cas no 1014049-58-1 (1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine)
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine
- F2382-0143
- AKOS024644607
- (4-(3-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone
- 1014049-58-1
- [4-(3-chlorophenyl)piperazin-1-yl]-(3-ethoxy-1-ethylpyrazol-4-yl)methanone
-
- Inchi: 1S/C18H23ClN4O2/c1-3-23-13-16(17(20-23)25-4-2)18(24)22-10-8-21(9-11-22)15-7-5-6-14(19)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3
- InChI Key: BAQRAFPQUQWKLG-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1CCN(C(C2C(=NN(CC)C=2)OCC)=O)CC1
Computed Properties
- Exact Mass: 362.1509537g/mol
- Monoisotopic Mass: 362.1509537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 50.6Ų
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2382-0143-2μmol |
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine |
1014049-58-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2382-0143-5μmol |
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine |
1014049-58-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2382-0143-10μmol |
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine |
1014049-58-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2382-0143-1mg |
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine |
1014049-58-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2382-0143-2mg |
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine |
1014049-58-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2382-0143-3mg |
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine |
1014049-58-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2382-0143-4mg |
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine |
1014049-58-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2382-0143-5mg |
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine |
1014049-58-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2382-0143-10mg |
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine |
1014049-58-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine
Introduction to 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine and Its Applications in Modern Chemical Biology
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine (CAS No. 1014049-58-1) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential therapeutic applications. This compound belongs to the piperazine class of molecules, which are widely recognized for their role in pharmaceuticals and agrochemicals. The presence of both chlorophenyl and pyrazole moieties in its structure imparts distinct chemical properties, making it a valuable scaffold for drug discovery and development.
The chemical structure of 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine is characterized by a piperazine ring connected to a 3-chlorophenyl group and a 3-ethoxy-1-ethylpyrazole-4-carboxyl moiety. This arrangement not only contributes to the compound's molecular complexity but also enhances its binding affinity to various biological targets. The chlorophenyl group, in particular, is known for its ability to interact with aromatic residues in protein binding pockets, while the pyrazole ring provides additional hydrogen bonding capabilities.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine has emerged as a promising candidate in this context, primarily due to its potential to modulate neurotransmitter systems. The piperazine moiety is particularly relevant in this regard, as it is a common pharmacophore in drugs that target serotonin and dopamine receptors. These receptors play crucial roles in regulating mood, cognition, and other neurological functions, making them attractive targets for therapeutic intervention.
The synthesis of 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the pyrazole core, followed by functionalization with the ethoxy and carbonyl groups. Subsequent coupling with the 3-chlorophenylpiperazine derivative completes the molecular structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations.
The pharmacological profile of 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine has been extensively evaluated in preclinical studies. These studies have revealed that the compound exhibits potent activity at various neurotransmitter receptors, including serotonin 5-HT2A and dopamine D2 receptors. The ability to modulate these receptors makes it a potential candidate for treating conditions such as depression, anxiety, and schizophrenia. Additionally, the compound's structural similarity to known pharmacologically active molecules suggests that it may exhibit additional therapeutic benefits.
In recent research, 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine has been investigated for its potential role in neuroprotection. Studies have shown that the compound can protect against oxidative stress-induced neuronal damage, suggesting its utility in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanisms underlying this protective effect are thought to involve the modulation of intracellular signaling pathways that regulate neuronal survival and death.
The development of novel drug candidates often involves the optimization of existing molecular structures to improve pharmacokinetic properties. In the case of 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylب>)piperazine), modifications have been made to enhance solubility, bioavailability, and metabolic stability. These efforts have led to the identification of derivatives with improved pharmacological profiles while maintaining efficacy at target receptors. Such advancements are crucial for translating preclinical findings into effective clinical therapies.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict the binding interactions between 1-()piperazine and biological targets. These studies have provided valuable insights into the compound's mechanism of action and have guided the design of more potent analogs. Additionally, virtual screening methods have been used to identify new scaffolds for further optimization.
The future prospects for 1-()piperazine are promising, with ongoing research aimed at exploring its therapeutic potential in various disease models. Clinical trials are expected to commence shortly, providing further evidence of its safety and efficacy. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in modern medicine.
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